tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate: is an organic compound with the molecular formula C10H18N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and an enamido group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Biochemical Pathways
“tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate” is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . It is also used in both oligonucleotide and peptide synthesis . The affected pathways and their downstream effects are subject to the specific context of these syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acrylamide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and other organic solvents. The reaction temperature is often maintained between 0°C and room temperature to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers.
Comparison with Similar Compounds
- tert-Butyl N-[2-(Boc-amino)ethyl]acrylamide
- tert-Butyl (2-acrylamidoethyl)carbamate
- 2-acryloylaminoethylcarbamic acid tert-butyl ester
Comparison: tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate is unique due to the presence of the prop-2-enamido group, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers specific advantages in terms of stability and ease of synthesis. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIILERIAIKHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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